molecular formula C11H11ClF3NO B12849672 N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide CAS No. 39240-97-6

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide

Cat. No.: B12849672
CAS No.: 39240-97-6
M. Wt: 265.66 g/mol
InChI Key: DNZRWVNXKTZXDM-UHFFFAOYSA-N
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Description

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide is a chemical compound with the molecular formula C11H11ClF3NO and a molar mass of 265.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propionamide moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide typically involves the reaction of 2-methylpropionamide with a chlorinating agent in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective chlorination of the amide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, dechlorinated, or substituted analogs .

Mechanism of Action

The mechanism of action of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39240-97-6

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C11H11ClF3NO/c1-7(2)10(17)16(12)9-5-3-4-8(6-9)11(13,14)15/h3-7H,1-2H3

InChI Key

DNZRWVNXKTZXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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